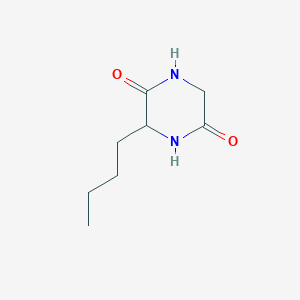
3-Butylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylpiperazine-2,5-dione is a member of the class of 2,5-diketopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a piperazine ring with oxo groups at positions 2 and 5, and a butyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the self-condensation of amino acid esters. For instance, the self-condensation of glycine can lead to the formation of piperazine-2,5-dione derivatives . Another method involves the Ugi reaction, a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions, such as the Ugi reaction, followed by post-transformation steps. These methods are favored due to their high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Butylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Butylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: this compound derivatives have shown potential as anticancer agents and antibiotics.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Butylpiperazine-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
3-Methylpiperazine-2,5-dione: Similar in structure but with a methyl group instead of a butyl group.
Tryptamine-piperazine-2,5-dione: A conjugate with tryptamine, known for its anticancer properties.
Phenylahistin: An anti-microtubule agent with a piperazine-2,5-dione core.
Uniqueness: 3-Butylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
90123-69-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-butylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-6-8(12)9-5-7(11)10-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
DSZKJRXALGGCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)
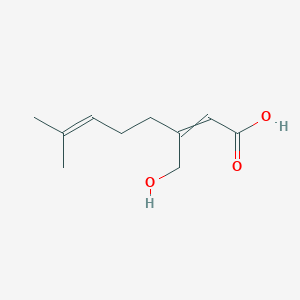
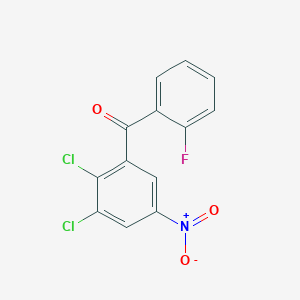
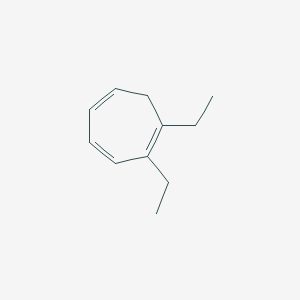
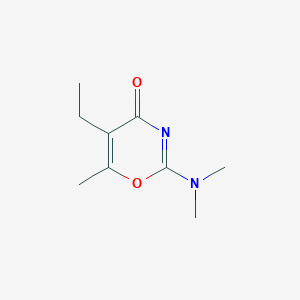

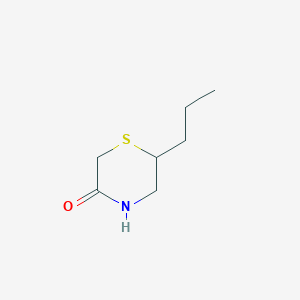
![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
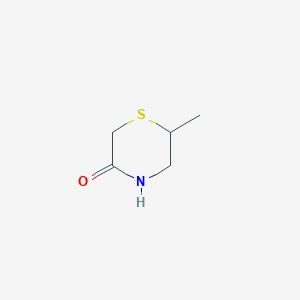
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)

